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Compound of Interest

Compound Name: Cinnamedrine

Cat. No.: B1669051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of

Cinnamedrine, a sympathomimetic amine. The document outlines the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

Cinnamedrine, supported by comparative data from its structural precursors, ephedrine and

cinnamaldehyde. Detailed experimental protocols for these analytical techniques are also

provided, along with visualizations of the analytical workflow and predicted fragmentation

patterns to aid in structural elucidation and characterization.

Introduction to Cinnamedrine
Cinnamedrine, also known as N-cinnamylephedrine, is a synthetic derivative of ephedrine. Its

chemical structure incorporates the ephedrine backbone with a cinnamyl group attached to the

nitrogen atom. Spectroscopic analysis is crucial for the unambiguous identification, purity

assessment, and structural verification of this compound in research and pharmaceutical

development.

Chemical Structure:

Figure 1: Chemical Structure of Cinnamedrine (IUPAC Name: (1R,2S)-2-(methyl(3-

phenylprop-2-en-1-yl)amino)-1-phenylpropan-1-ol)
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While a complete set of publicly available, experimentally derived spectra for Cinnamedrine is

limited, its spectroscopic characteristics can be reliably predicted by analyzing the spectra of its

constituent moieties: the ephedrine core and the cinnamyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Cinnamedrine is expected to exhibit

signals corresponding to the protons of the ephedrine and cinnamyl fragments.

Table 1: Predicted ¹H NMR Chemical Shifts for Cinnamedrine
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic (2x Ph) 7.2 - 7.5 Multiplet
Protons on the two

phenyl rings.

Vinylic (-CH=CH-) 6.2 - 6.7 Multiplet
Protons of the

cinnamyl double bond.

-CH(OH)- ~4.8 Doublet

Methine proton

adjacent to the

hydroxyl group.

-CH(N)- ~2.8 Multiplet

Methine proton

adjacent to the

nitrogen.

-N-CH₂- ~3.2 Doublet
Methylene protons of

the cinnamyl group.

-N-CH₃ ~2.3 Singlet
Methyl group on the

nitrogen.

-CH-CH₃ ~0.9 Doublet
Methyl group on the

ephedrine backbone.

-OH Variable Singlet (broad)

Hydroxyl proton,

position is solvent-

dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and

chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cinnamedrine
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

Aromatic (Ph-C) 125 - 142
Carbons of the two phenyl

rings.

Vinylic (-CH=CH-) 123 - 135
Carbons of the cinnamyl

double bond.

-CH(OH)- ~75
Carbon bearing the hydroxyl

group.

-CH(N)- ~65
Carbon adjacent to the

nitrogen.

-N-CH₂- ~58
Methylene carbon of the

cinnamyl group.

-N-CH₃ ~40 Methyl carbon on the nitrogen.

-CH-CH₃ ~15
Methyl carbon on the

ephedrine backbone.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Cinnamedrine
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (alcohol) 3200 - 3600 Broad, Medium

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1450 - 1600 Medium

C=C stretch (alkene) 1640 - 1680 Medium

C-O stretch (alcohol) 1000 - 1260 Strong

C-N stretch (amine) 1020 - 1250 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of Cinnamedrine is expected to

show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for Cinnamedrine

m/z Proposed Fragment Notes

281 [M]⁺ Molecular Ion

174 [C₁₁H₁₆NO]⁺
Cleavage of the cinnamyl

group.

117 [C₉H₉]⁺ Cinnamyl cation.[1]

105 [C₇H₅O]⁺
Benzoyl cation from cleavage

of the ephedrine backbone.

77 [C₆H₅]⁺ Phenyl cation.

58 [C₃H₈N]⁺
Iminium ion from cleavage of

the ephedrine backbone.
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of an organic compound

such as Cinnamedrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the Cinnamedrine sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals and determine the multiplicities.

¹³C NMR Acquisition:

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on

Bruker instruments).

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid Cinnamedrine sample onto the center of the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio over a range of 4000-400 cm⁻¹.

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):

Prepare a dilute solution of Cinnamedrine in a volatile organic solvent (e.g., methanol,

dichloromethane) at a concentration of approximately 1 mg/mL.

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

The sample is vaporized in the injector and separated on a GC column (e.g., a non-polar

capillary column).

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
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In the ion source (typically electron ionization), the molecules are bombarded with high-

energy electrons, causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

The detector records the abundance of each ion, generating a mass spectrum.
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A generalized workflow for the spectroscopic analysis of Cinnamedrine.

Predicted Mass Spectrometry Fragmentation of
Cinnamedrine
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A predicted fragmentation pathway for Cinnamedrine in mass spectrometry.

Key Structural Features and Spectroscopic Correlation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1669051#spectroscopic-analysis-of-cinnamedrine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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